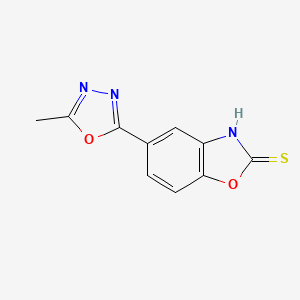
1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)-: is a heterocyclic compound that features a benzoxazole core with a thiol group at the 2-position and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-benzoxazole-2-thiol derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often employ high-yielding and scalable processes. For instance, the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been reported to achieve yields of 79-89% under reflux conditions in water .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Reduced Oxadiazoles: Resulting from the reduction of the oxadiazole ring.
Substituted Benzoxazoles: Products of electrophilic and nucleophilic substitution reactions
Scientific Research Applications
Chemistry: 1,3-Benzoxazole-2-thiol derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: These compounds exhibit significant biological activities, such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential use in developing new therapeutic agents .
Medicine: Due to their biological activities, these compounds are explored for their potential in treating infections and cancers. They are also investigated for their anti-inflammatory and antioxidant properties .
Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, optical brighteners, and polymers .
Mechanism of Action
The mechanism of action of 1,3-benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Antifungal Activity: It interferes with fungal cell membrane integrity and function.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Benzothiazole Derivatives: Similar in structure but contain a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Benzimidazole Derivatives: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Oxadiazole Derivatives: Share the oxadiazole ring but differ in the substitution pattern.
Uniqueness: 1,3-Benzoxazole-2-thiol, 5-(5-methyl-1,3,4-oxadiazol-2-yl)- is unique due to its combination of the benzoxazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
5-(5-methyl-1,3,4-oxadiazol-2-yl)-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-5-12-13-9(14-5)6-2-3-8-7(4-6)11-10(16)15-8/h2-4H,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADQOGXQJWBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)OC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














